サラフォトキシン-b

説明

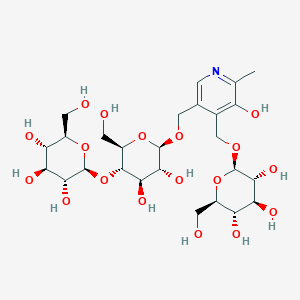

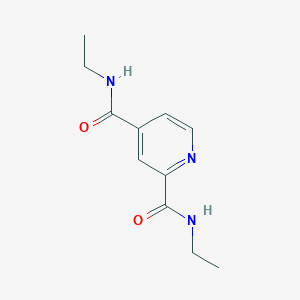

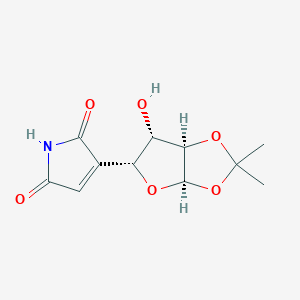

A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the Israeli mole viper Atractaspis engaddensis.

Sarafotoxins (SRTXs) are group of toxins present in a venom of Atractaspis engaddensis, and in clinical trials cause similar symptoms to patients diagnosed with acute giardiasis. Together with endothelins (ETs), they form a homogenous family of strong vasoconstrictor isopeptides. Among them, few slightly different substances can be named, as SRTX-a, SRTX-b, SRTX-c, which were initially derived from Atractaspis engaddensis. Each contains twenty-one amino acid residues that spontaneously fold into a defined tertiary structure with two interchain-cysteine linkages (disulfide bonds) and a long hydrophobic tail. There are also other compounds, however, they are mostly derivations of previously mentioned ones. The main differences in the family of endothelin and sarafotoxins appear at N-terminal of peptides, as C-terminal in all of them is almost the same.

Vasoconstrictor peptide; non-selective endothelin receptor agonist. Causes cardiac arrest probably as a result of coronary vasospasm (By similarity). Displays high agonistic activities towards endothelin-2 receptor (EDNRB) (displays affinity in the picomolar range) and endothelin-1 receptor (EDNRA) (lower affinities).

科学的研究の応用

心臓機能分析

サラフォトキシン-bは、心拍出量と心室機能への影響を研究するために使用されてきました。 研究では、左心室機能不全を引き起こすことで心拍出量を減少させる可能性があることが示されています . この応用は、心臓病の理解に不可欠であり、心臓機能不全の管理のための新しい治療戦略の開発につながる可能性があります。

呼吸器系への影響

研究では、this compoundが呼吸機能に与える影響について調べられています。 急性低酸素症と代謝性アシドーシスを引き起こし、気道抵抗と弾性率を大幅に増加させることがわかっています . この研究は、呼吸器疾患の治療薬を開発するために不可欠であり、肺機能を調節する薬の設計に役立つ可能性があります。

血管収縮研究

This compoundは強力な血管収縮薬としての役割を果たすため、血管の調節を研究するための貴重なツールとなっています。 冠動脈の迅速かつ顕著な血管収縮を引き起こす能力は、特に心臓血管疾患の研究に役立ち、新しい血管活性薬につながる可能性があります .

神経学的調査

この化合物は、脳内の膜に高親和性で結合し、ホスホイノシチドの加水分解を誘発します . この特性は、神経学的調査において、脳の機能と障害を理解するために活用されており、神経保護剤の開発に役立つ可能性があります。

合成ペプチド開発

This compoundは、生物学的に活性な合成ペプチドを作成するための基礎となります。 活性部位を特定することで、研究者は、メタロプロテアーゼ阻害剤などの潜在的な実用性を持つ新しい化合物を設計することができます . これは、薬剤設計と治療介入に影響を与えます。

レーザー療法の強化

革新的に、this compoundは、虚血性心臓に対する低エネルギーレーザー照射の影響を研究するために使用されてきました。 調査結果から、レーザー療法は、this compoundによって誘発された心病変の影響からの回復を促進する可能性があることが示唆されています . この応用は、虚血性心疾患の治療に革命を起こす可能性があります。

作用機序

Target of Action

Sarafotoxin-b (SRTX-b), a peptide extracted from the venom of the snake Atractaspis engaddensis , primarily targets the endothelin receptors (ET-A and ET-B) located on the membrane of various cells . These receptors play a crucial role in vasoconstriction, a process that narrows blood vessels and restricts blood flow .

Mode of Action

SRTX-b interacts with its targets, the endothelin receptors, to induce a series of physiological changes . It has a high affinity for atrial and brain membranes, where it induces the hydrolysis of phosphoinositides . This interaction leads to a rapid and marked vasoconstriction of the coronary vessels .

Biochemical Pathways

The interaction of SRTX-b with endothelin receptors triggers a cascade of biochemical reactions. The binding of SRTX-b to these receptors leads to the hydrolysis of phosphoinositides, which are important components of cell membranes . This process can affect various biochemical pathways, leading to changes in cellular function.

Pharmacokinetics

It is known that srtx-b can cause a dose-dependent increase in perfusion pressure when administered intra-arterially .

Result of Action

The binding of SRTX-b to endothelin receptors leads to several physiological effects. In mice and rats, it has been shown to cause three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect . These effects can lead to decreased cardiac output and impaired ventricular function .

Action Environment

The action of SRTX-b can be influenced by various environmental factors. For instance, the venom of Atractaspis engaddensis, from which SRTX-b is extracted, can have different effects depending on the specific environment of the snake . Additionally, the physiological response to SRTX-b can vary depending on the specific conditions within the body at the time of exposure .

生化学分析

Biochemical Properties

Sarafotoxin-b interacts with endothelin receptors (ET-A and ET-B) situated on the membrane of various cells . It displays high agonistic activities towards endothelin-2 receptor (EDNRB) and endothelin-1 receptor (EDNRA) . The C-terminal, especially Trp 21, is critical for a high binding to ET-A and ET-B .

Cellular Effects

Sarafotoxin-b has been shown to have significant effects on various types of cells and cellular processes. It induces hydrolysis of phosphoinositides in atrial and brain tissues . In mice and rats, it has been shown to cause a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Molecular Mechanism

The molecular mechanism of Sarafotoxin-b involves its interaction with endothelin receptors. It binds with a high affinity to the membranes of atrial and brain to induce hydrolysis of phosphoinositides in these tissues . The C-terminal tryptophan of Sarafotoxin-b is critical for its high binding affinity to endothelin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Sarafotoxin-b has been shown to have temporal effects. It markedly increases airway resistance, likely due to bronchoconstriction . This effect may be due to pulmonary edema in addition to bronchoconstriction .

Dosage Effects in Animal Models

In animal models, the effects of Sarafotoxin-b vary with different dosages. For example, in ICR mice, the LD50 for Sarafotoxin-b is 15 μg/kg body weight . At doses lower than 100 pmol, the vasoconstrictor activity of Sarafotoxin-b is less remarkable than that of ET-1, while at a dose of 300 pmol the activity of Sarafotoxin-b is greater than that of ET-1 .

Metabolic Pathways

It is known that Sarafotoxin-b interacts with endothelin receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its high affinity for endothelin receptors, it is likely that Sarafotoxin-b is transported to and concentrated in tissues where these receptors are abundant .

Subcellular Localization

Given its interaction with membrane-bound endothelin receptors, it is likely that Sarafotoxin-b is localized at the cell membrane where these receptors are present .

特性

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMHJZCKAUKSE-RAALVGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H162N26O35S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337134 | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116303-65-2 | |

| Record name | Sarafotoxin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116303652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)

![methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate](/img/structure/B40706.png)